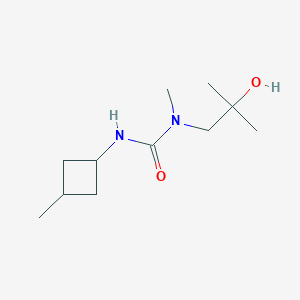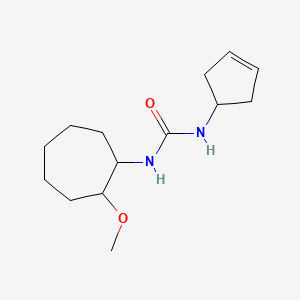
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用机制
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea works by inhibiting the activity of BTK, which is a key enzyme in the BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit BTK activity in B-cells, without affecting other kinases such as Tec, Itk, or JAK3. This selectivity is important because it reduces the risk of off-target effects and toxicity. This compound has also been shown to induce apoptosis in B-cells, which is a desirable effect in the treatment of B-cell malignancies.
实验室实验的优点和局限性
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent and selective inhibition of BTK activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea. One area of interest is the development of combination therapies that include this compound with other agents, such as anti-CD20 monoclonal antibodies or BCL-2 inhibitors. Another area of interest is the investigation of this compound in other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, more studies are needed to understand the potential side effects of this compound and to optimize its dosing and administration in clinical trials.
合成方法
The synthesis of 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-methylcyclobutanone with methylamine to form the corresponding imine. This is followed by the addition of 2-hydroxy-2-methylpropanal to form the desired product, which is then converted to the final urea derivative using a coupling reagent.
科学研究应用
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has been extensively studied in preclinical models of B-cell malignancies, showing potent and selective inhibition of BTK activity. In vitro studies have demonstrated that this compound inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL, MCL, and DLBCL patients. In vivo studies have also shown significant antitumor activity of this compound in xenograft models of CLL and MCL.
属性
IUPAC Name |
1-(2-hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-8)12-10(14)13(4)7-11(2,3)15/h8-9,15H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGJLDXIOAPGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)N(C)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)

![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)
![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)

![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)

![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
